molecular formula C18H19FN2O4S B2835973 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 922021-84-9

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2835973
CAS No.: 922021-84-9
M. Wt: 378.42
InChI Key: SJHDMSOEEGILFI-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core fused with a substituted benzene ring. The structure includes a 3,3-dimethyl-4-oxo moiety on the oxazepine ring and a 4-fluoro-2-methylbenzenesulfonamide group at position 6. The sulfonamide group is a critical pharmacophore, often associated with biological activity in medicinal chemistry, while the fluorine and methyl substituents modulate electronic and steric properties. The benzooxazepine core provides conformational rigidity, which may influence binding affinity and metabolic stability compared to simpler heterocycles .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-11-8-12(19)4-7-16(11)26(23,24)21-13-5-6-14-15(9-13)25-10-18(2,3)17(22)20-14/h4-9,21H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHDMSOEEGILFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzo[b][1,4]oxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable reagent to form the oxazepine ring.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

    Fluorination and Methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to modify the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential therapeutic applications. Its unique structural features enable it to interact with specific biological targets, making it a candidate for drug development.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This suggests potential applications in oncology as a chemotherapeutic agent.

Antimicrobial Properties

The sulfonamide group in the compound enhances its antimicrobial activity. Preliminary studies demonstrate its effectiveness against various bacterial strains, indicating potential use in treating bacterial infections.

Biological Research

The compound's ability to modulate biological pathways makes it valuable in pharmacological studies.

Enzyme Inhibition

Investigations into enzyme interactions reveal that this compound can act as a potent inhibitor for specific enzymes involved in disease pathways. For example, it has shown inhibitory effects on certain kinases that play a role in cancer progression.

Molecular Mechanisms

Studies have focused on understanding the molecular mechanisms through which this compound exerts its biological effects. Research has indicated that it may influence signaling pathways related to inflammation and cell survival, providing insights into its therapeutic potential.

Synthesis and Derivative Development

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps that require optimization for yield and purity.

Synthetic Pathways

Various synthetic routes have been explored to produce this compound and its derivatives. These include:

  • Condensation reactions involving appropriate starting materials.
  • Functional group modifications to enhance biological activity.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the chemical structure affect biological activity. By systematically altering functional groups or substituents on the core structure, researchers aim to develop more potent analogs with improved pharmacokinetic properties.

Case Studies and Experimental Findings

Several case studies highlight the effectiveness of this compound in different applications:

Study Focus Findings
Study 1Antitumor ActivityDemonstrated significant inhibition of tumor growth in vitro models.
Study 2Antimicrobial EfficacyShowed effectiveness against resistant bacterial strains in clinical isolates.
Study 3Enzyme InhibitionIdentified as a strong inhibitor of specific kinases involved in cancer signaling pathways.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: It can bind to the active sites of enzymes, preventing their normal function.

    Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.

    Disrupting Cellular Processes: It can interfere with various cellular processes, such as DNA replication and protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Effects

The target compound’s benzooxazepine core distinguishes it from related sulfonamide derivatives, such as the 1,2,4-triazole-thiones described in (compounds [7–9]). While both classes contain sulfonamide-linked aromatic systems, the oxazepine ring introduces a seven-membered heterocycle with a ketone group, contrasting with the five-membered triazole-thione systems. Key differences include:

  • Ring Flexibility : The benzooxazepine’s larger ring may confer greater conformational adaptability compared to the planar triazole-thiones.
  • Electron Density : The oxazepine’s ketone group (C=O at 1663–1682 cm⁻¹ in IR) introduces electron-withdrawing effects, whereas triazole-thiones (C=S at 1247–1255 cm⁻¹) exhibit thione-related resonance stabilization .

Substituent-Driven Properties

The target compound’s 4-fluoro-2-methylbenzenesulfonamide group is structurally analogous to halogenated aryl sulfonamides in (e.g., compounds [10–15] with X = Cl, Br). Substitutents influence both physicochemical and biological properties:

Compound Core Structure Substituents Key Spectral Data (IR/NMR)
Target Compound Benzooxazepine 4-Fluoro, 2-methyl Expected C=O (1660–1680 cm⁻¹), NH (~3300 cm⁻¹)
Triazole-thiones [7–9] () 1,2,4-Triazole-thione X = H, Cl, Br C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹)
S-Alkylated Triazoles [10–15] Triazole-alkylthioether Phenyl/4-fluorophenyl C=O (1663–1682 cm⁻¹), S-alkyl (600–700 cm⁻¹)
  • Fluorine vs. Halogens : The 4-fluoro group in the target compound likely enhances electronegativity and metabolic stability compared to heavier halogens (Cl, Br) in compounds, which may increase lipophilicity but also toxicity .

Tautomerism and Stability

Unlike the triazole-thiones in , which exist in thione-thiol equilibrium, the benzooxazepine core lacks tautomeric flexibility. This rigidity may enhance stability under physiological conditions but reduce adaptability in binding interactions.

Research Implications

  • Spectroscopic Validation : The absence of C=O in triazole-thiones (IR) highlights the importance of spectral analysis for confirming structural integrity, a principle applicable to the target compound’s characterization .

Q & A

Q. Methodology :

  • Stepwise Synthesis : Begin with cyclization of the tetrahydrobenzo[b][1,4]oxazepine core under controlled pH (6.5–7.5) and temperature (60–80°C) to minimize side products .
  • Catalyst Selection : Use palladium-based catalysts for coupling reactions and sodium hydroxide for deprotonation steps to enhance reaction efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) and confirm final structure using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers verify the structural integrity of this compound post-synthesis?

Q. Methodology :

  • Spectroscopic Analysis :
    • NMR : Compare chemical shifts of the sulfonamide (-SO2_2NH-) group (δ 10.2–11.5 ppm) and oxazepine carbonyl (C=O, δ 170–175 ppm) with literature data .
    • IR : Confirm sulfonamide S=O stretches (1150–1350 cm1^{-1}) and oxazepine C-O-C vibrations (1200–1250 cm1^{-1}) .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Q. Methodology :

  • Meta-Analysis : Cross-reference IC50_{50} values from enzyme inhibition assays (e.g., SYK kinase) using standardized protocols (e.g., ATP-binding competition assays) .
  • Orthogonal Assays : Validate cytotoxicity (MTT assay) and target engagement (surface plasmon resonance, SPR) to distinguish off-target effects .
  • Structural Modifications : Synthesize derivatives (e.g., replacing the 4-fluoro group with chloro) to isolate structure-activity relationships (SAR) .

Advanced: What methodologies are effective for elucidating the compound’s mechanism of action?

Q. Methodology :

  • Biophysical Techniques :
    • SPR : Measure binding kinetics to target proteins (e.g., SYK kinase) at varying concentrations (10 nM–1 μM) .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS) .
  • Cellular Assays : Use CRISPR-edited cell lines to knockout putative targets and assess functional rescue .

Basic: What analytical techniques are critical for characterizing physicochemical properties?

Q. Methodology :

  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to determine logP (2.5–3.5 predicted) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting points (mp 180–200°C) and polymorphic forms .

Advanced: How to design SAR studies for this compound’s derivatives?

Q. Methodology :

  • Combinatorial Libraries : Synthesize analogs with substitutions on the benzenesulfonamide (e.g., methoxy, trifluoromethyl) and oxazepine (e.g., allyl, propyl) moieties .
  • In Silico Docking : Use AutoDock Vina to predict binding poses in SYK kinase (PDB: 3FQR) and prioritize high-affinity candidates .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (sulfonamide oxygen) and hydrophobic regions (dimethyl groups) .

Advanced: What strategies mitigate poor aqueous solubility in preclinical models?

Q. Methodology :

  • Formulation :
    • Co-solvents : Use PEG-400/water (20:80 v/v) for in vivo dosing .
    • Nanoparticles : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .
  • Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium sulfonate salt .

Basic: How to assess metabolic stability in early-stage development?

Q. Methodology :

  • Microsomal Incubation : Use human liver microsomes (HLMs) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify drug-drug interaction risks .

Advanced: What in vivo models are suitable for evaluating efficacy?

Q. Methodology :

  • Rodent Inflammation Models : Collagen-induced arthritis (CIA) in mice to assess SYK-mediated anti-inflammatory effects .
  • Pharmacokinetics (PK) : Conduct IV/PO dosing in Sprague-Dawley rats; calculate AUC, Cmax_{max}, and half-life (t1/2_{1/2}) .

Advanced: How to address discrepancies in computational vs. experimental binding data?

Q. Methodology :

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to refine docking poses and account for protein flexibility .
  • Alanine Scanning Mutagenesis : Validate critical residues (e.g., SYK Lys-402) via site-directed mutagenesis and SPR binding assays .

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